2-(5-Methylpyrimidin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylpyrimidin-2-yl)acetic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyrimidin-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-methylpyrimidine with sodium cyanide, followed by hydrolysis to yield the desired acetic acid derivative . Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-methylpyrimidine is coupled with bromoacetic acid under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methylpyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: 2-(5-Carboxypyrimidin-2-yl)acetic acid.
Reduction: 2-(5-Methylpyrimidin-2-yl)ethanol.
Substitution: 2-(5-Bromopyrimidin-2-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylpyrimidin-2-yl)acetic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(5-Methylpyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pathways involved often include nucleotide synthesis and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methylpyrimidin-5-yl)acetic acid: Similar structure but with different substitution pattern.
2-Amino-6-methylpyrimidine-4(3H)-thione: Contains a thione group instead of an acetic acid moiety.
Uniqueness
2-(5-Methylpyrimidin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8N2O2 |
---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-(5-methylpyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)2-7(10)11/h3-4H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
LUFZCDBLOIGIHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.